molecular formula C10H17NO B083146 2-Bornanone oxime CAS No. 13559-66-5

2-Bornanone oxime

Cat. No. B083146
CAS RN: 13559-66-5
M. Wt: 167.25 g/mol
InChI Key: OVFDEGGJFJECAT-DHZHZOJOSA-N
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Description

  • 2-Bornanone oxime, also known as camphor oxime, is a chemical compound with a complex molecular structure and unique chemical properties. It is derived from 2-butanone, a simple ketone.

Synthesis Analysis

  • The synthesis of oxime compounds, including 2-butanone oxime, often involves reactions with hydroxylamine. For example, 2,6-bis-(phenylmethylene)cyclohexanone reacted with a 4-molar excess of hydroxylamine hydrochloride and sodium acetate to produce corresponding oxime compounds (Dimmock et al., 1992).

Molecular Structure Analysis

  • The molecular structure of oximes can be elucidated using spectroscopic and diffractometric techniques. For instance, the molecular structures of some oximes have been determined by X-ray diffraction, confirming their conformation and bonding arrangements (Warad et al., 2018).

Chemical Reactions and Properties

  • Oximes, including 2-bornanone oxime, participate in various chemical reactions due to their functional group. They can form complexes with metals and undergo transformations under specific conditions. For example, dipyridin-2-ylmethanone oxime forms neutral complexes with copper (Warad et al., 2018).

Physical Properties Analysis

  • The physical properties of oximes, like melting and boiling points, solubility, and crystalline structure, are crucial for their characterization. Spectroscopic methods such as IR, EI-MS, and NMR can provide insights into these properties.

Chemical Properties Analysis

  • The chemical properties of 2-bornanone oxime, such as reactivity, stability, and affinity for various substances, are influenced by its molecular structure. For instance, the intramolecular hydrogen bonding in oxime compounds significantly affects their chemical behavior (Warad et al., 2018).

Scientific Research Applications

  • Nucleophilicity of Oximes : Oximes, including ketoximes like 2-butanone oxime, demonstrate varying levels of nucleophilicity. These characteristics are crucial in reactions with nitrilium closo-decaborate clusters, leading to the formation of iminium closo-decaborates, which have potential applications in organometallic chemistry (Bolotin et al., 2016).

  • Therapeutic Use in Sarin Poisoning : A series of oximes, including 2-butanone oxime, have been studied for their therapeutic activity in protecting against Sarin poisoning. The metabolic fate and distribution of these oximes in the body were also examined (Dultz et al., 1957).

  • Chemical Warfare Agent Decontamination : Oximes, including 2-butanone oxime, have been investigated for the treatment of organophosphate nerve agent poisoning and decontamination of chemical warfare agents (Boulet & Hansen, 1991).

  • Corrosion Inhibition : The inhibition effect of 2-butanone oxime on the corrosion of aluminium in HCl solution has been studied, revealing that it acts as a good inhibitor and follows Langmuir adsorption isotherm (Li et al., 2014).

  • In Vitro Metabolism Studies : 1-Phenyl-2-propanone oxime, a known metabolite of amphetamine, has been further metabolized in vitro with rat liver homogenates to study its metabolic pathways (Coutts et al., 1976).

  • Bioconjugation in Vaccine Synthesis : Oxime chemistry, including reactions involving oximes like 2-butanone oxime, has been used for bioconjugation of proteins and polysaccharides in the preparation of conjugate vaccines (Lees et al., 2006).

  • Cytotoxic Evaluation for Cancer Therapy : 6-Arylidene-2-(α-hydroxyamino-α-arylmethyl)cyclohexanone oximes and related compounds have been synthesized and evaluated for cytotoxicity against various tumor cells, indicating potential applications in cancer therapy (Dimmock et al., 1992).

  • Roles in Plant Metabolism : Oximes, including derivatives of 2-butanone oxime, play critical roles in plant metabolism, influencing growth regulation, plant defense, and environmental interactions (Sørensen et al., 2018).

Safety And Hazards

While specific safety and hazard data for 2-Bornanone oxime is not available, oximes in general can be harmful. For example, 2-Butanone oxime is harmful by skin contact and may cause skin irritation or allergic skin reaction, drowsiness, or dizziness .

Future Directions

There is ongoing research into the biological activity of compounds containing the oxime moiety . This constitutes an interesting research area and scientists are encouraged to take a greater interest in this group of compounds .

properties

IUPAC Name

(NE)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFDEGGJFJECAT-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=NO)C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CCC1(/C(=N/O)/C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501220090
Record name (2E)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime
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Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bornanone oxime

CAS RN

37939-80-3, 13559-66-5, 18674-50-5, 36065-15-3, 2792-42-9
Record name (2E)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime
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Record name Camphoroxime
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Record name (1)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-one oxime
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Record name (1S)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-one oxime
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Record name 2-Bornanone oxime
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Record name Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime, (1R,4R)-
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Record name (2E)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime
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Record name Bornan-2-one oxime
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Record name (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
HF LI, KJ ZHONG, X LU, CM BAI, JG HUANG… - Acta Chimica …, 2006 - sioc-journal.cn
Comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GC× GC-TOFMS) has been applied for characterization of volatile and semi-volatile alkaline …
Number of citations: 8 sioc-journal.cn
R Parthasarathy, M Chandrika, HCY Rao… - Process …, 2020 - Elsevier
Bioactive natural metabolites, especially from the marine endophytic fungi, are largely unexplored. Endophytic fungi are being increasingly recognized as a group of organisms that …
Number of citations: 32 www.sciencedirect.com
VE Efeovbokhan, D Akinneye, AO Ayeni, JA Omoleye… - Data in Brief, 2020 - Elsevier
More than 1.3 billion tons, a third of the total food produced, is wasted annually, and it has been predicted to increase in the coming years. Food waste significantly contributes to …
Number of citations: 8 www.sciencedirect.com
G Zardeto, DA Fujisawa, KF Raimundo… - African Journal of …, 2016 - academicjournals.org
This study aimed to evaluate the influence of different doses of Sulphur on yield and chemical composition of parsley essential oil. Sulphur was applied at different dilutions in the …
Number of citations: 6 academicjournals.org
Y Zhang, Z Liu, H Liu, L Hui, H Wang, H Liu - BioResources, 2019 - jtatm.textiles.ncsu.edu
Biomass liquefaction is a major process used to obtain fuel additives, valuable chemicals, and high-quality activated carbon. In this work, three major biomass components (cellulose, …
Number of citations: 5 jtatm.textiles.ncsu.edu
Y Zhang, H Wang, H Zhao, Z Liu, J Huang… - …, 2022 - search.ebscohost.com
Atmospheric liquefaction technology has been used widely and is an effective way of biomass component utilization. In this paper, the liquefied products obtained from corn stalk using …
Number of citations: 1 search.ebscohost.com
李海锋, 钟科军, 路鑫, 白长敏, 黄建国, 鹿洪亮… - 化学学报, 2006 - sioc-journal.cn
建立了烟叶中挥发性, 半挥发性碱性化合物组成研究的全二维气相色谱/飞行时间质谱(GC× GC/TOFMS) 分析方法, 并用所建立的方法对香料烟中碱性化合物进行了表征. 对比了一维气相色谱和…
Number of citations: 14 sioc-journal.cn
RS Mourão - 2022 - monografias.ufop.br
É histórica a importância do café como produto agrícola brasileiro. E neste cenário o Coffea arabica, comercialmente conhecido como café gourmet, tem ganhado destaque. O grão …
Number of citations: 0 monografias.ufop.br

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